molecular formula C9H11NO2 B15314177 Trans-3-aminochroman-4-ol

Trans-3-aminochroman-4-ol

Cat. No.: B15314177
M. Wt: 165.19 g/mol
InChI Key: HCUMBNVFLOJFSA-VXNVDRBHSA-N
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Description

Trans-3-aminochroman-4-ol is a heterocyclic compound that belongs to the class of chromans. It is characterized by a chroman ring system with an amino group at the 3-position and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-3-aminochroman-4-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-chromanone derivatives with primary amines. This method employs metagenomic imine reductases (IREDs) as biocatalysts, which facilitate the enantioselective reductive coupling of 3-chromanones with primary amines . Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran (THF) and isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, enantioselectivity, and cost-effectiveness. The biocatalytic approach using IREDs is particularly advantageous due to its high enantioselectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Trans-3-aminochroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group forms 3-aminochroman-4-one.

    Reduction: Reduction of the amino group forms 3-aminotetrahydrochroman.

    Substitution: Substitution reactions yield various derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of trans-3-aminochroman-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m1/s1

InChI Key

HCUMBNVFLOJFSA-VXNVDRBHSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)O)N

Origin of Product

United States

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